molecular formula C12H11NS B8496616 N-(3-Methyl-2-thenylidene)aniline

N-(3-Methyl-2-thenylidene)aniline

Cat. No. B8496616
M. Wt: 201.29 g/mol
InChI Key: SMISPGDSROHBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methyl-2-thenylidene)aniline is a useful research compound. Its molecular formula is C12H11NS and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Methyl-2-thenylidene)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methyl-2-thenylidene)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(3-Methyl-2-thenylidene)aniline

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C12H11NS/c1-10-7-8-14-12(10)9-13-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

SMISPGDSROHBIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-methylthiophene-2-aldehyde (103 g, 0.816 mol) was mixed with hexane (100 ml), to which aniline (74.4 ml, 0.816 mol) was added and stirred at room temperature for 7 hours. After separating deposited crystalline solids by filtration, and washing with hexane, 139.5 g (yield: 85%) of 3-methylthiophene-2-aldehyde phenylimine was obtained. After concentrating the liquid filtrate and stirring at room temperature for a further 12 hours, 7.30 g (yield: 4%) of 3-methylthiophene-2-aldehyde phenylimine was obtained by post treatment in the same manner as above. 1H-NMR spectra (chemical shift, ppm: in CDCl3); 2.47 (3H, s), 6.92 (1H, d, J=4.9 Hz), 7.15-7.30 (3H), 7.30-7.45 (3H), 8.61 (1H).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
74.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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